
N,N-Dimethyl-1-pyridin-2-ylmethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Photochemical Dimerization
N,N-Dimethyl-1-pyridin-2-ylmethanamine;dihydrochloride is involved in photochemical reactions, such as the dimerization of 2-aminopyridines. Ultraviolet irradiation of 2-aminopyridines in hydrochloric acid solution results in the formation of 1,4-dimers, demonstrating its role in photochemically induced dimerization processes (Taylor & Kan, 1963).
Synthesis of Hexahydropyrimidines
The compound serves as a precursor in the synthesis of novel hexahydropyrimidines, a class of compounds with various pharmacological activities. An example includes the synthesis of 5,5-dimethyl-2,2-di(pyridin-2-yl)hexahydropyrimidine, showcasing its utility in creating bioactive molecules (Abu-Obaid et al., 2014).
Coordination Chemistry
In coordination chemistry, derivatives of this compound are used to form complexes with metals, such as iron, demonstrating its utility in modeling coordination to iron in dihydroporphyrin-containing proteins (Huff et al., 1993).
Organic Synthesis
It is also involved in the reaction with pyridine derivatives under ambient conditions to form methylenebispyridinium dichloride compounds. This reaction has implications in organic synthesis and the understanding of reaction mechanisms involving pyridine derivatives (Rudine et al., 2010).
Luminescent Materials
This compound derivatives are used in the development of luminescent materials, such as terbium-metal-organic frameworks, which are promising for sensing applications due to their high selectivity and sensitivity (Zhao et al., 2016).
Future Directions
Properties
IUPAC Name |
N,N-dimethyl-1-pyridin-2-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-10(2)7-8-5-3-4-6-9-8;;/h3-6H,7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLOGAFQXDHQAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=N1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2419567.png)

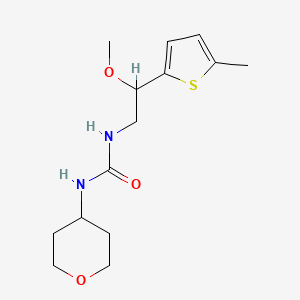
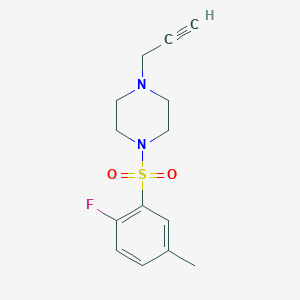
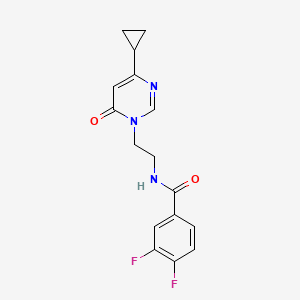
![8,9-dimethoxy-2-phenyl-N-(tetrahydrofuran-2-ylmethyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2419572.png)
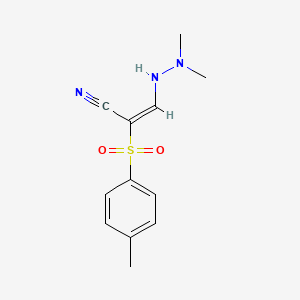

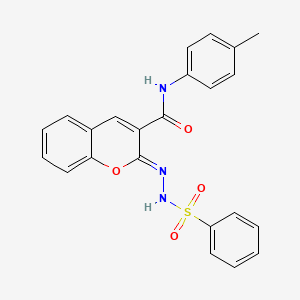
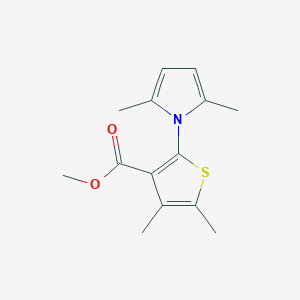
![N-(4-chlorophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2419583.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2419589.png)
![N-(2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2419590.png)
